molecular formula C32H32N6O2 B8543589 Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester

Cat. No. B8543589
M. Wt: 532.6 g/mol
InChI Key: HGTSUVNSZKWZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501770B2

Procedure details

To a suspension of tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate (20 g) in toluene (200 mL) and ethanol (200 mL) was added saturated aqueous sodium bicarbonate (150 mL) and phenyl boronic acid (9.9 g). The reaction was degassed for 5 minutes and the Pd (PPh3)4 (1.0 g) was added. The reaction was again degassed for 5 minutes and then heated to 100° C. for 2 days or until reaction is complete by LCMS. The reaction mixture was cooled to room temperature, and dichloromethane (250 ml×3) and water (100 mL) were added to the reaction. The organics were washed with saturated sodium bicarbonate (1×250 mL) and water (1×250 mL), dried over sodium sulfate and concentrated. Purification by column chromatography (10-100% ethyl acetate in hexanes) gave the product with some impurities. The solid was re-crystallized with ethyl acetate affording an off-white solid (7.2 g). 400 M Hz 1H NMR (DMSO-d6) δ: 8.23 (d, J=8.0 Hz, 1H), 8.04-7.98 (m, 3H), 7.94 (d, J=8.0 Hz, 1H), 7.55 (d, J=8.8 Hz, 2H), 7.46-7.35 (m, 6H), 7.18-7.14 (m, 1H), 6.90 (bs, 1H), 6.33 (dd, J=7.6 Hz and 4.4 Hz, 1H), 2.48-2.40 (m, 4H), 2.09-2.00 (m, 1H), 1.89-1.79 (m, 1H), 1.30 (m, 9H); LCMS: 533 [M+H].
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]2[N:17]([C:18]3[CH:23]=[CH:22][C:21]([C:24]4([NH:28][C:29](=[O:35])[O:30][C:31]([CH3:34])([CH3:33])[CH3:32])[CH2:27][CH2:26][CH2:25]4)=[CH:20][CH:19]=3)[C:11]3=[N:12][C:13](Cl)=[CH:14][CH:15]=[C:10]3[N:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)(O)[O-].[Na+].[C:41]1(B(O)O)[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1>C1(C)C=CC=CC=1.C(O)C>[NH2:1][C:2]1[C:7]([C:8]2[N:17]([C:18]3[CH:23]=[CH:22][C:21]([C:24]4([NH:28][C:29](=[O:35])[O:30][C:31]([CH3:34])([CH3:33])[CH3:32])[CH2:27][CH2:26][CH2:25]4)=[CH:20][CH:19]=3)[C:11]3=[N:12][C:13]([C:41]4[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=4)=[CH:14][CH:15]=[C:10]3[N:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC=CC=C1C1=NC=2C(=NC(=CC2)Cl)N1C1=CC=C(C=C1)C1(CCC1)NC(OC(C)(C)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
9.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was degassed for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
the Pd (PPh3)4 (1.0 g) was added
CUSTOM
Type
CUSTOM
Details
The reaction was again degassed for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
dichloromethane (250 ml×3) and water (100 mL) were added to the reaction
WASH
Type
WASH
Details
The organics were washed with saturated sodium bicarbonate (1×250 mL) and water (1×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (10-100% ethyl acetate in hexanes)
CUSTOM
Type
CUSTOM
Details
gave the product with some impurities
CUSTOM
Type
CUSTOM
Details
The solid was re-crystallized with ethyl acetate affording an off-white solid (7.2 g)

Outcomes

Product
Name
Type
Smiles
NC1=NC=CC=C1C1=NC=2C(=NC(=CC2)C2=CC=CC=C2)N1C1=CC=C(C=C1)C1(CCC1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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